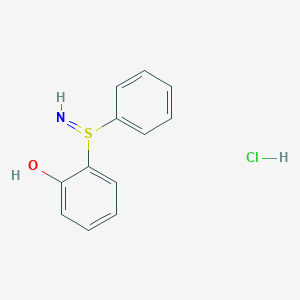
Propan-2-yl 11-(trichlorosilyl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 11-(trichlorosilyl)undecanoate: is a chemical compound known for its unique structure and properties It consists of a propan-2-yl group attached to an 11-(trichlorosilyl)undecanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 11-(trichlorosilyl)undecanoate typically involves the reaction of undecanoic acid with trichlorosilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also require the use of a solvent, such as toluene or hexane, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl 11-(trichlorosilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trichlorosilyl group to a silane group.
Substitution: The trichlorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 11-(trichlorosilyl)undecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl 11-(trichlorosilyl)undecanoate involves its interaction with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of surfaces and biomolecules. The propan-2-yl group provides hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and hydrophobic surfaces.
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HSiCl3): Used in the production of high-purity silicon.
Silicon tetrachloride (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Used as a precursor for silicon-based ceramics.
Uniqueness: Propan-2-yl 11-(trichlorosilyl)undecanoate is unique due to its combination of a trichlorosilyl group with a long aliphatic chain, providing both reactivity and hydrophobic properties. This makes it particularly useful in applications requiring surface modification and interaction with hydrophobic environments.
Eigenschaften
CAS-Nummer |
820239-07-4 |
|---|---|
Molekularformel |
C14H27Cl3O2Si |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
propan-2-yl 11-trichlorosilylundecanoate |
InChI |
InChI=1S/C14H27Cl3O2Si/c1-13(2)19-14(18)11-9-7-5-3-4-6-8-10-12-20(15,16)17/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
DIPGADOCOGJKES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


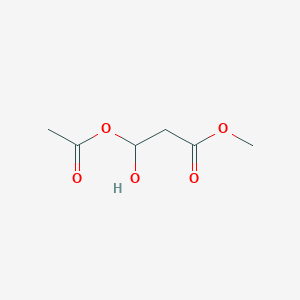
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

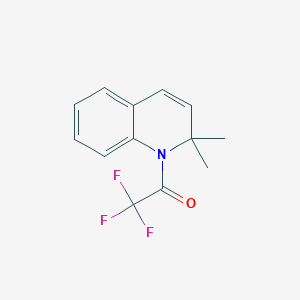
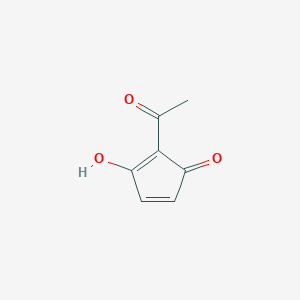
phosphanium bromide](/img/structure/B14206789.png)
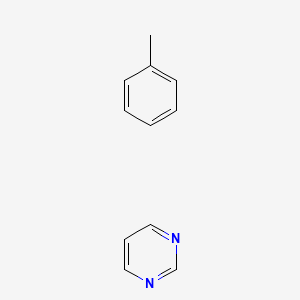
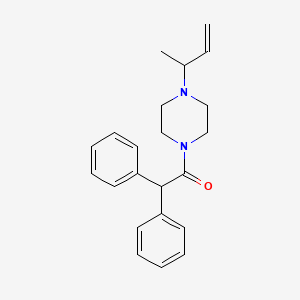
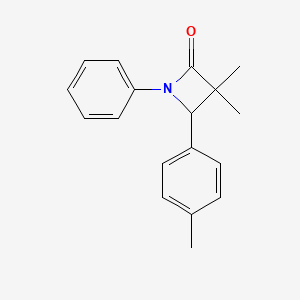
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
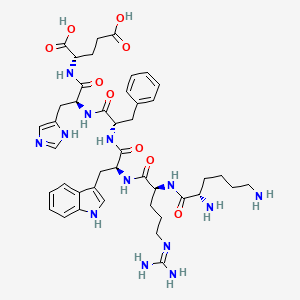
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
